N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of at least one atom other than carbon within their ring structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be further transformed into the desired product.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the target compound.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound’s ability to bind to these enzymes and inhibit their activity is a key factor in its antibacterial properties.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also contain the benzothiazole moiety and have shown similar antibacterial activity.
Benzothiazole Derivatives: These compounds have been extensively studied for their wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Benzothiazole Analogues:
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3OS3/c20-15-10-5-1-3-7-13(10)26-16(15)17(24)23-19-22-12(9-25-19)18-21-11-6-2-4-8-14(11)27-18/h1-9H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWIHOODOFVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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